molecular formula C14H12O B14149930 4-(Ethenyloxy)-1,1'-biphenyl CAS No. 4024-24-2

4-(Ethenyloxy)-1,1'-biphenyl

Cat. No.: B14149930
CAS No.: 4024-24-2
M. Wt: 196.24 g/mol
InChI Key: MBIFYMVTNLSFRE-UHFFFAOYSA-N
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Description

4-(Ethenyloxy)-1,1'-biphenyl is a high-purity chemical building block that integrates a biphenyl core with a vinyl ether functional group. This structure makes it a valuable intermediate in advanced materials science research, particularly in the synthesis of organic semiconductors and liquid crystalline materials . The biphenyl moiety contributes molecular rigidity, while the ethenyloxy (vinyl ether) group offers a reactive site for further chemical modifications, such as polymerization or cross-linking reactions. Researchers utilize this compound in the development of novel polymers and functional materials. The product is intended for laboratory research purposes only and is not classified or approved for human use, diagnostic applications, or any form of personal consumption. Proper safety protocols should be followed when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4024-24-2

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

1-ethenoxy-4-phenylbenzene

InChI

InChI=1S/C14H12O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2

InChI Key

MBIFYMVTNLSFRE-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Ethenyloxy 1,1 Biphenyl and Its Structural Analogues

Strategies for Ethenyloxy Group Introduction

The introduction of an ethenyloxy group onto an aromatic scaffold can be achieved through several synthetic routes. These methods primarily involve the formation of an ether linkage with a vinyl group.

Base-Catalyzed Etherification Reactions

Base-catalyzed etherification represents a fundamental approach to forming the vinyloxy linkage. One common method involves the reaction of a phenol (B47542) with acetylene (B1199291) under basic conditions. For instance, the synthesis of pentafluorophenyl vinyl ether was accomplished by reacting pentafluorophenol (B44920) with an excess of acetylene at high temperatures, a method previously used for preparing phenyl vinyl ether and pentachlorophenyl vinyl ether. nist.gov

Enzyme catalysis offers a greener alternative for the synthesis of vinyl ether esters. The immobilized enzyme Candida antarctica lipase (B570770) B (CalB) has been successfully used to catalyze the esterification of hydroxyl vinyl ethers with carboxylic acids. This method is notable for its high conversion rates (over 90%) in short reaction times and its compatibility with a range of temperatures and solvents. rsc.org

Unexpectedly, it has been discovered that vinyl ethers can react with thiols in the presence of a catalytic amount of base, a finding that has been exploited in the preparation of well-defined, phase-separated switchable adhesives. researchgate.net

Dehydrohalogenation Approaches for Vinyl Ether Formation

Dehydrohalogenation of halo-ethers provides a reliable pathway to vinyl ethers. This process typically involves the elimination of a hydrogen halide from a β-halo ether using a base. For example, a three-step sequence involving copper-catalyzed C-O cross-coupling of N-heteroaryl bromides with ethylene (B1197577) glycol, followed by chlorination and subsequent dehydrohalogenation, can be used to prepare various aza-aryl vinyl ethers. researchgate.net

Historically, the synthesis of acetylenic ethers, which are precursors to some vinyl ethers, has involved the dehydrohalogenation of 2-halo, 1,2-dihalo vinyl ethers, or haloacetals using strong bases like potassium hydroxide (B78521) (KOH), sodium amide (NaNH2), or n-butyllithium (n-BuLi). ucr.ac.cr However, these methods can be harsh and incompatible with sensitive functional groups. ucr.ac.cr

Other Established Synthetic Routes to Vinyloxy Moieties

A variety of other methods exist for the synthesis of the vinyloxy functionality. researchgate.net Palladium-catalyzed transetherification of vinyl ethers with alcohols, using a catalyst system like palladium acetate (B1210297) and 1,10-phenanthroline, has been shown to produce phosphonate-bearing vinyl ethers in high yields. rsc.org

The reaction of acyl chlorides with acetaldehyde (B116499) using triethylamine (B128534) as an enolization agent is another effective method for preparing mono- and multifunctional aromatic vinyl esters. tandfonline.com For aliphatic vinyl esters, an alternative route involves the use of vinyloxy trimethylsilane (B1584522) and acyl chlorides in the presence of potassium fluoride (B91410) and 18-crown-6-ether. tandfonline.com

Construction of the 1,1'-Biphenyl Core

The formation of the 1,1'-biphenyl structure is a cornerstone of modern organic synthesis, with several powerful, metal-catalyzed cross-coupling reactions being the methods of choice.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Reaction)

The Suzuki-Miyaura reaction is a highly efficient and widely used method for the synthesis of symmetrical and unsymmetrical biaryl compounds. gre.ac.uklibretexts.org This palladium-catalyzed cross-coupling reaction typically involves an aryl or vinyl halide or triflate and an organoboron compound, such as a boronic acid or ester, in the presence of a base. libretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. gre.ac.uklibretexts.org

The synthesis of biphenyl (B1667301) derivatives has been successfully achieved using Suzuki-Miyaura coupling with various substrates, including aryltrifluoroborate salts and N-tert-butyloxycarbonyl-protected tyrosine derivatives. scielo.br The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Biphenyl Synthesis

Aryl Halide/TriflateOrganoboron CompoundCatalyst/LigandBaseSolventYieldReference
2-iodo 4-nitro fluorobenzene(2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acidPalladium catalyst, PPh₃K₂CO₃Dioxane81% nih.gov
4-bromobenzaldehydePhenylboronic acidPalladium(0) catalystNot specifiedNot specifiedNot specified
Aryl HalidesArylboronic acidsPd/CNot specifiedWater56-81% researchgate.net

This table is for illustrative purposes and does not represent an exhaustive list of all possible reaction conditions.

Copper-Mediated Homocoupling and Aryl Diazonium Salt Methodologies

Copper-mediated reactions also provide effective routes to biphenyl structures. The homocoupling of arylboronic acids, catalyzed by copper salts such as copper(II) acetate, can produce symmetrical biaryls. mdpi.commdpi.com The mechanism is thought to involve transmetalation from the boron to the copper center, followed by reductive elimination. mdpi.com The presence of a coordinating base is often necessary to facilitate the transmetalation step. mdpi.com

Functionalized arylmagnesium compounds can undergo transmetalation with a copper(I) cyanide-lithium chloride complex to form arylcopper reagents. acs.org While these can lead to homocoupling products (biphenyls), the addition of trimethyl phosphite (B83602) can stabilize the arylcopper species and allow for subsequent cross-coupling reactions. acs.org

Aryl diazonium salts are another valuable class of starting materials for biphenyl synthesis. wikipedia.org In the Gomberg–Bachmann reaction, an arenediazonium salt is treated with another aromatic compound, such as benzene, in the presence of a base to form a biphenyl. wikipedia.org More recently, photochemical methods have been developed where aryl diazonium trifluoroacetates generate aryl radicals upon UV-A irradiation, which then undergo C-H arylation with an arene to form biphenyl derivatives without the need for a metal catalyst. researchgate.net

Palladium-catalyzed reactions of aryl diazonium salts have also been reported. For instance, the reaction of aryl diazonium salts with arylboronic acids in water, catalyzed by palladium acetate, can yield biphenyls. google.com This "one-pot" method avoids the need to isolate the diazonium salt intermediate. google.com

Alternative Synthetic Pathways for Biphenyl Derivatives

The synthesis of the biphenyl scaffold is a cornerstone of organic chemistry, with numerous methods developed for the coupling of two aryl rings. arabjchem.org These methods can be adapted for the synthesis of substituted biphenyls, which are precursors to or can be modified to yield 4-(Ethenyloxy)-1,1'-biphenyl.

Key among these are transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly versatile and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. arabjchem.org For instance, 4-bromophenyl vinyl ether could be coupled with phenylboronic acid, or alternatively, 4-vinyloxyphenylboronic acid could be reacted with a halobenzene.

Another prominent method is the Ullmann reaction , which involves the copper-catalyzed coupling of two aryl halides. arabjchem.org While historically requiring harsh conditions, modern variations have improved its scope and applicability. Other notable cross-coupling reactions include the Stille coupling (using organotin reagents) and the Gomberg–Bachmann reaction. arabjchem.org

Beyond cross-coupling, other strategies exist. Friedel-Crafts acylation , a classic method, can be used to introduce acyl groups onto a biphenyl core, which can then be further modified. arabjchem.org An unconventional, low-temperature, gas-phase synthesis has also been reported for producing biphenyl and its derivatives through a phenylethynyl addition–cyclization–aromatization mechanism. uhmreactiondynamics.org This method involves the reaction of phenylethynyl radicals with dienes like 1,3-butadiene. uhmreactiondynamics.org

A summary of common synthetic strategies for biphenyl derivatives is presented below.

Table 1: Overview of Synthetic Pathways for Biphenyl Derivatives

Reaction Name Reactants Catalyst/Reagent Key Features Reference
Suzuki-Miyaura Coupling Aryl Halide + Arylboronic Acid Palladium Catalyst High tolerance for functional groups, mild conditions. arabjchem.org
Ullmann Reaction Two Aryl Halides Copper Catalyst Suitable for electron-deficient aryl halides. arabjchem.org
Stille Coupling Aryl Halide + Organostannane Palladium Catalyst Tolerates a wide range of functional groups. arabjchem.org
Gomberg-Bachmann Reaction Diazonium Salt + Arene Base Proceeds via a radical mechanism. arabjchem.org
Friedel-Crafts Acylation Biphenyl + Acid Chloride Lewis Acid (e.g., AlCl₃) Introduces an acyl group onto the aromatic ring. arabjchem.org

The introduction of the ethenyloxy (vinyloxy) group is a separate but equally critical step. A common method for this transformation is the vinylation of a corresponding phenol, in this case, 4-hydroxybiphenyl. This can be achieved by reaction with acetylene in the presence of a superbasic system like KOH/DMSO. researchgate.net Alternatively, vinyl ethers can be prepared through mercury-catalyzed transetherification with another vinyl ether, such as ethyl vinyl ether, or through palladium-catalyzed coupling of a phenol with a vinyl halide.

Convergent and Divergent Synthetic Pathways to this compound

The strategic assembly of this compound can be designed using either convergent or divergent approaches, which offer different advantages in terms of efficiency and library generation. sathyabama.ac.inrsc.org

Table 2: Proposed Convergent Syntheses for this compound

Strategy Fragment A Fragment B Key Reaction
Strategy 1 4-Vinyloxyphenylboronic acid Bromobenzene Suzuki-Miyaura Coupling
Strategy 2 Phenylboronic acid 1-Bromo-4-(vinyloxy)benzene Suzuki-Miyaura Coupling
Strategy 3 4-Vinyloxyphenylzinc chloride Iodobenzene Negishi Coupling

| Strategy 4 | Iodobenzene | 4-(Vinyloxy)phenylmagnesium bromide | Kumada Coupling |

In contrast, a divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of structurally related compounds. sathyabama.ac.inbeilstein-journals.org This strategy is highly effective for creating libraries of analogues for structure-activity relationship studies. A divergent approach to this compound would likely start with a functionalized biphenyl core, such as 4-hydroxybiphenyl or 4-bromobiphenyl (B57062).

Figure 1: Proposed Divergent Synthesis Scheme

Generated mermaid

This diagram illustrates how a common starting material like 4-hydroxybiphenyl can be used to synthesize not only this compound but also a range of other ether analogues. Similarly, 4-bromobiphenyl can serve as a versatile precursor for various functionalized biphenyls.

Mechanistic Studies and Optimization of Synthetic Protocols

The optimization of synthetic protocols for this compound hinges on a detailed understanding of the reaction mechanisms involved. For the crucial biphenyl-forming and vinylation steps, considerable research has been dedicated to maximizing yield, purity, and reaction efficiency.

In Suzuki-Miyaura coupling , the catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond (e.g., 1-bromo-4-(vinyloxy)benzene) to form a Pd(II) species.

Transmetalation: The organic group from the boronic acid derivative (e.g., phenylboronic acid) is transferred to the palladium center, typically requiring a base to activate the boronic acid.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst.

For the vinylation of 4-hydroxybiphenyl with acetylene , the reaction proceeds via a nucleophilic addition mechanism under superbasic conditions (KOH/DMSO). The strong base deprotonates the phenol to form a highly nucleophilic phenoxide ion. This anion then attacks one of the sp-hybridized carbons of acetylene. A subsequent proton transfer from the solvent or another proton source yields the final vinyloxy product.

Table 3: Factors for Optimization in Key Synthetic Steps

Synthetic Step Parameter to Optimize Typical Options/Conditions Impact on Reaction
Suzuki-Miyaura Coupling Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) Affects reaction rate and catalyst stability.
Ligand PPh₃, SPhos, XPhos, Buchwald ligands Influences catalyst activity, stability, and substrate scope.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH Crucial for the transmetalation step.
Solvent Toluene, Dioxane, THF, Water/Organic mixtures Affects solubility, reaction temperature, and rate.
Phenol Vinylation Base KOH, NaOH, t-BuOK Strength of the base determines the concentration of the active nucleophile.
Solvent DMSO, NMP, HMPA Aprotic, polar solvents enhance the basicity and reaction rate.

Chemical Reactivity and Transformation Chemistry of 4 Ethenyloxy 1,1 Biphenyl

Reactions of the Ethenyloxy Functional Group

The ethenyloxy group is characterized by an electron-rich carbon-carbon double bond due to the electron-donating nature of the adjacent oxygen atom. This electronic feature makes it highly susceptible to reactions with electrophiles and participation in cycloaddition reactions.

Electrophilic Addition Reactions

The carbon-carbon double bond of the ethenyloxy group readily undergoes electrophilic addition reactions. labster.comlibretexts.org In these reactions, an electrophile attacks the electron-rich π system of the double bond, leading to the formation of a carbocation intermediate, which is stabilized by the adjacent oxygen atom. This intermediate then reacts with a nucleophile to yield the final addition product. numberanalytics.com

A common example is the acid-catalyzed addition of alcohols or water. For instance, the reaction of 2-(vinyloxy)ethyl methacrylate (B99206) with various diols and polyols in the presence of a catalytic amount of trifluoroacetic acid results in the quantitative formation of functional acetal (B89532) methacrylates. researchgate.net This type of reaction proceeds under mild conditions, highlighting the high reactivity of the vinyloxy group towards electrophilic attack. researchgate.net

ElectrophileReagentProduct TypeConditions
Proton (H+)Alcohols (ROH)AcetalAcid catalyst (e.g., CF3COOH)
Proton (H+)Water (H2O)Hemiacetal/AldehydeAcid catalyst
Halogen (X2)Br2, Cl2α-Halo etherTypically in an inert solvent

Table 1: Examples of Electrophilic Addition Reactions

Cycloaddition Chemistry

The ethenyloxy group can participate in various cycloaddition reactions, serving as a two-electron component. These reactions are valuable for the construction of cyclic structures. For example, vinyl ethers can undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes.

Furthermore, gold-catalyzed cycloadditions of tert-butyl propiolates with enol ethers have been developed, leading to the formation of atypical [4+2] cycloadducts with skeletal rearrangement. rsc.org Vinyldiazo compounds, which can be precursors to cyclopropenes, have also been shown to undergo [2+n]-cycloaddition reactions under photochemical conditions. nih.gov These reactions provide access to a variety of heterocyclic scaffolds. nih.gov

Reaction TypeReactantProductCatalyst/Conditions
[4+2] CycloadditionPropiolatesDihydropyran derivativesGold catalyst
[3+2] CycloadditionNitrile oxidesIsoxazoline derivativesPhotochemical/Thermal

Table 2: Examples of Cycloaddition Reactions

Hydrolytic and Alcoholytic Transformations

Under acidic conditions, the ethenyloxy group is susceptible to hydrolysis, which cleaves the vinyl ether linkage to produce 4-phenylphenol (B51918) and acetaldehyde (B116499). chemicalbook.com This reaction is essentially the reverse of the formation of the vinyl ether from the corresponding phenol (B47542) and acetylene (B1199291). Similarly, alcoholysis in the presence of an acid catalyst will lead to the formation of an acetal and 4-phenylphenol. The ease of this cleavage makes the vinyl ether group a useful protecting group for hydroxyl functions in organic synthesis.

Reactions of the 1,1'-Biphenyl System

The 1,1'-biphenyl core of the molecule is an aromatic system and thus undergoes reactions typical of aromatic compounds, primarily electrophilic aromatic substitution. The presence of the ethenyloxy group influences the regioselectivity of these substitutions.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Sulfonation)

The ethenyloxy group is an activating group, meaning it increases the electron density of the aromatic ring to which it is attached, making it more susceptible to electrophilic attack than benzene. libretexts.org This group directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org Since the para position is already substituted by the other phenyl ring, substitution is expected to occur at the ortho positions (carbons 3 and 5).

Common electrophilic aromatic substitution reactions include halogenation (with Br₂ or Cl₂ and a Lewis acid), nitration (with HNO₃ and H₂SO₄), and sulfonation (with SO₃ and H₂SO₄). pressbooks.pubtotal-synthesis.com The specific conditions for these reactions on 4-(ethenyloxy)-1,1'-biphenyl would need to be carefully controlled to avoid reaction at the more reactive ethenyloxy group.

ReactionReagentsExpected Major Product(s)
BrominationBr₂, FeBr₃3-Bromo-4-(ethenyloxy)-1,1'-biphenyl
NitrationHNO₃, H₂SO₄3-Nitro-4-(ethenyloxy)-1,1'-biphenyl
SulfonationSO₃, H₂SO₄This compound-3-sulfonic acid

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

Metal-Catalyzed Functionalizations

The biphenyl (B1667301) scaffold can also be functionalized using various metal-catalyzed cross-coupling reactions. beilstein-journals.org For instance, palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings could be employed to further modify the aromatic rings, provided a suitable leaving group (e.g., a halogen) is present on one of the rings. beilstein-journals.org While the parent this compound does not have such a leaving group, derivatives prepared via electrophilic aromatic substitution could undergo these transformations. For example, a brominated derivative could be coupled with a boronic acid (Suzuki coupling) to introduce a new substituent. Copper-catalyzed reactions are also widely used for the formation of C-N and C-O bonds. mdpi.com

Coupling ReactionReactantsCatalystProduct Type
Suzuki CouplingAryl halide, Arylboronic acidPalladium complexSubstituted biphenyl
Heck CouplingAryl halide, AlkenePalladium complexAlkenyl-substituted biphenyl
Sonogashira CouplingAryl halide, Terminal alkynePalladium/Copper complexAlkynyl-substituted biphenyl

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative

Derivatization Strategies at the Biphenyl Moiety

The biphenyl moiety of this compound offers several avenues for derivatization, primarily through electrophilic aromatic substitution (EAS) reactions. The presence of the ethenyloxy group significantly influences the reactivity and orientation of these substitutions.

Electrophilic Aromatic Substitution (EAS)

EAS is a fundamental class of reactions for introducing functional groups onto aromatic rings. wikipedia.orgdalalinstitute.com In the case of this compound, the aromatic system's high π-electron density makes it susceptible to attack by electrophiles. dalalinstitute.comrahacollege.co.in The most common EAS reactions applicable for derivatization include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org

Nitration: This reaction introduces a nitro (-NO₂) group onto the biphenyl core. Based on studies with analogous compounds like 4-methoxybiphenyl (B1664174), nitration occurs selectively on the activated ring. For instance, the nitration of 4-methoxybiphenyl with a mixture of nitric acid and sulfuric acid yields 4-methoxy-3-nitrobiphenyl, demonstrating substitution at the position ortho to the activating alkoxy group. A similar outcome is expected for this compound.

Halogenation: The introduction of halogen atoms (e.g., -Br, -Cl) is a common derivatization strategy. Research on related hydroxybiphenyl compounds shows that bromination of 4'-hydroxybiphenyl-4-carboxylic acid using N-bromosuccinimide (NBS) results in substitution at the 3'-position, which is ortho to the powerfully activating hydroxyl group. This suggests that direct halogenation of this compound would similarly occur at the 3- or 5-position.

Friedel-Crafts Reactions: These reactions allow for the attachment of alkyl (alkylation) or acyl (acylation) groups. lscollege.ac.inmt.com Friedel-Crafts acylation is generally more advantageous than alkylation as it avoids carbocation rearrangements and the product ketone is less reactive than the starting material, preventing multiple substitutions. lscollege.ac.inchemistrysteps.com A known example is the acylation of 4-hydroxybiphenyl using trichloroacetyl chloride in the presence of aluminum chloride, which proceeds on the activated ring. google.com

The following table summarizes typical conditions for these electrophilic substitution reactions based on analogous 4-substituted biphenyl compounds.

Reaction Substrate Analog Reagents and Conditions Major Product Reference
Nitration4-Methoxybiphenyl65% HNO₃, 98% H₂SO₄, 0–5°C4-Methoxy-3-nitrobiphenyl
Bromination4'-Hydroxybiphenyl-4-carboxylic acidN-Bromosuccinimide (NBS), Iron(III) bromide (catalyst)Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate
Acylation4-HydroxybiphenylTrichloroacetyl chloride, AlCl₃, o-dichlorobenzene4-(Trichloroacetyl)-4'-hydroxybiphenyl google.com

Chemoselectivity and Regioselectivity in Reactions of this compound

Chemoselectivity

Chemoselectivity describes the preferential reaction of a reagent with one functional group over another within the same molecule. wikipedia.orgslideshare.net The this compound molecule possesses two primary types of reactive sites: the aromatic biphenyl rings and the carbon-carbon double bond of the ethenyloxy group.

The vinyl ether functionality is known to be sensitive, particularly to acidic conditions which can lead to hydrolysis, cleaving the ether to form acetaldehyde and 4-hydroxybiphenyl. rsc.org This is a critical consideration for reactions like Friedel-Crafts acylation or nitration, which employ strong Lewis or Brønsted acids. lscollege.ac.ingoogle.com The vinyl group itself can also undergo addition reactions or polymerization. cymitquimica.com Therefore, reaction conditions must be carefully chosen to target the desired functional group. For example, reactions performed under basic or neutral conditions may allow for transformations involving the biphenyl ring while preserving the vinyl ether, which is known to be stable to base. rsc.org

Regioselectivity

Regioselectivity pertains to the specific position on a molecule where a chemical reaction occurs. In the context of electrophilic aromatic substitution on this compound, the directing effects of the substituents determine the position of attack.

Directing Effect of the Ethenyloxy Group: The ethenyloxy group (-O-CH=CH₂) is a potent activating group. The oxygen atom donates electron density to the attached aromatic ring via resonance, making the ring highly nucleophilic. This effect strongly directs incoming electrophiles to the ortho and para positions. Since the para position (C4) is occupied by the second phenyl ring, electrophilic attack is overwhelmingly directed to the two equivalent ortho positions: C3 and C5.

Directing Effect of the Phenyl Group: On the unsubstituted ring, the other phenyl group acts as a weak activating group, directing substitution to its own ortho (C2', C6') and para (C4') positions.

Due to the powerful electron-donating nature of the oxygen atom, the aromatic ring bearing the ethenyloxy group is significantly more activated towards electrophilic attack than the unsubstituted phenyl ring. Consequently, electrophilic substitution reactions will occur almost exclusively on the activated ring. The strong ortho-directing influence of the ethenyloxy group will lead to the formation of 3-substituted derivatives.

This regiochemical outcome is well-documented in analogous systems. The nitration of 4-methoxybiphenyl to give the 3-nitro product is a clear example of this principle in action. Similarly, the acylation of 4-hydroxybiphenyl occurs on the hydroxyl-substituted ring. google.com

The predictable regioselectivity is summarized in the table below.

Reactive Site Substituent Directing Effect Predicted Position of Electrophilic Attack Rationale
Ring A (Substituted)-O-CH=CH₂Strong Activator, Ortho, Para-DirectingC3 and C5The ethenyloxy group strongly activates the ring it is attached to, making it the primary site of reaction. The para position is blocked.
Ring B (Unsubstituted)-C₆H₄-O-CH=CH₂Weak Activator, Ortho, Para-DirectingC2', C4', C6'This ring is less activated than Ring A, so reaction here is a minor pathway.

Polymerization Science and Macromolecular Engineering of 4 Ethenyloxy 1,1 Biphenyl

Cationic Polymerization of 4-(Ethenyloxy)-1,1'-biphenyl

Cationic polymerization is the principal method for polymerizing vinyl ethers due to the electron-rich nature of the vinyl group, which is stabilized by the adjacent oxygen atom. The initiation step involves the generation of a carbenium ion from the monomer, which then propagates by adding to other monomer units. A key requirement for successful cationic polymerization is the use of a non-nucleophilic counterion to prevent premature termination of the growing polymer chain. nii.ac.jp

A variety of initiator systems have been developed for the cationic polymerization of vinyl ethers, many of which are applicable to this compound. These systems typically consist of an initiator and a co-initiator, often a Lewis acid.

Commonly used initiator systems include:

Protic Acids: Strong Brønsted acids can directly protonate the vinyl ether to initiate polymerization. However, these systems often lack control and can lead to side reactions. nii.ac.jp

Lewis Acids: Lewis acids such as TiCl₄, SnCl₄, and EtAlCl₂ are frequently used as co-initiators in combination with a proton source (e.g., water, alcohol) or a carbocation source. nih.gov For instance, the combination of Et₁.₅AlCl₁.₅ as a Lewis acid has been shown to be effective. nih.gov

Aryl Methyl Halides and Silver Salts: An environmentally benign initiating system involves the reaction of an aryl methyl halide with a silver salt to generate a benzyl (B1604629) cation, which then initiates polymerization. nii.ac.jp

Ytterbium Triflate [Yb(OTf)₃]: This water-resistant Lewis acid can induce cationic polymerization in aqueous media when used with a hydrogen chloride-vinyl monomer adduct as an initiator. cmu.edu

Reaction conditions play a crucial role in the outcome of the polymerization. Key factors include:

Temperature: Lower temperatures are generally preferred to suppress chain transfer and termination reactions, leading to better control over the polymerization.

Solvent: The choice of solvent can significantly influence the polymerization rate and the stability of the propagating species. Polar solvents are often preferred for cationic polymerization. nii.ac.jp

Additives: The addition of a proton trap, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), can enhance control over the polymerization. nih.gov Furthermore, a co-Lewis acid like SnCl₄ can be used to accelerate the reaction rate. nih.gov

The following table summarizes the effects of different initiator components and conditions on the polymerization of vinyl ethers:

Component/ConditionEffect on Polymerization
Lewis Acid (e.g., Et₁.₅AlCl₁.₅) Co-initiator, activates the monomer
Proton Trap (e.g., DTBP) Enhances control by scavenging protons
Accelerator (e.g., SnCl₄) Increases the rate of polymerization
Low Temperature Suppresses side reactions, improves control

Controlled/living polymerization techniques are essential for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (MWDs). nih.gov In a living polymerization, chain termination and transfer reactions are effectively eliminated. nih.gov

For vinyl ethers, controlled/living cationic polymerization can be achieved by carefully selecting the initiator system and reaction conditions. The key is to establish a dynamic equilibrium between a dormant species and a small amount of active propagating species. tau.ac.il This can be accomplished through the use of initiating systems that generate a stabilized carbocation.

Evidence for a living polymerization system includes:

A linear increase in the number-average molecular weight (Mₙ) with monomer conversion. nih.gov

The ability to control Mₙ by adjusting the monomer-to-initiator ratio ([M]/[I]). nih.gov

Narrow molecular weight distributions (MWD), typically with a polydispersity index (Mₙ/Mₙ) close to 1.1. nih.gov

The successful synthesis of well-defined block copolymers through sequential monomer addition. nih.gov

The use of sulfides with suitable nucleophilicity can be important for achieving controlled polymerization, as they can reversibly cap the growing polymer chain end, reducing the concentration of active propagating species. tau.ac.il

Kinetic studies of cationic polymerization provide insights into the reaction mechanism and help in optimizing reaction conditions for better control. The polymerization of vinyl ethers typically follows a chain-growth mechanism.

The mechanism of cationic polymerization involves several key steps:

Initiation: The formation of a carbocation from the monomer, induced by the initiator.

Propagation: The rapid and sequential addition of monomer units to the growing carbocationic chain end.

Chain Transfer: The transfer of the active center to a monomer, solvent, or counterion, resulting in a dead polymer chain and a new active species.

Termination: The irreversible deactivation of the propagating chain end.

The rate of polymerization is influenced by factors such as the concentration of the monomer and initiator, the temperature, and the solvent polarity. In controlled/living systems, the rates of initiation and propagation are significantly faster than the rates of chain transfer and termination. Mechanistic studies often involve analyzing the polymer structure and end groups to understand the initiation and termination processes.

Exploration of Alternative Polymerization Mechanisms (e.g., Free Radical, ADMET)

While cationic polymerization is the most common method for this compound, other polymerization mechanisms can be explored to create polymers with different properties and architectures.

Free Radical Polymerization: Generally, vinyl ethers are not readily polymerized by free radical methods due to the high reactivity of the resulting radical and the stability of the monomer. However, under specific conditions and with suitable initiators like azobisisobutyronitrile (AIBN), free radical polymerization of some vinyl ether derivatives has been achieved. kpi.ua It's important to note that this method might lead to polymers with less control over molecular weight and architecture compared to living cationic polymerization. cmu.edu

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth polymerization method that utilizes olefin metathesis catalysts. While typically used for dienes, it could potentially be adapted for vinyl ethers if they are incorporated into a diene monomer structure. This method is known for producing polymers with high linearity and can be used to synthesize a variety of polymer architectures.

Copolymerization with Diverse Monomers

Copolymerization of this compound with other monomers is a versatile strategy to tailor the properties of the resulting polymers. This approach allows for the incorporation of different functional groups and the creation of materials with a wide range of thermal, mechanical, and optical properties. nii.ac.jpmdpi.com

For example, copolymerization with methyl acrylate (B77674) has been shown to produce copolymers with low glass transition temperatures and high thermal decomposition temperatures. kpi.ua Even a small amount of the biphenyl-containing monomer can significantly enhance the char yield of the copolymer. kpi.ua

The reactivity ratios of the comonomers are a critical factor in determining the composition and microstructure of the resulting copolymer. In cationic copolymerization, the relative reactivities of the monomers towards the growing carbocationic center will dictate their incorporation into the polymer chain.

Block and graft copolymers are specialized macromolecules that consist of two or more distinct polymer chains linked together. These materials often exhibit unique phase-separated morphologies and combine the properties of their constituent homopolymers.

Block Copolymers: These are linear copolymers with one or more long sequences (blocks) of a single monomer type. The synthesis of well-defined block copolymers containing a poly(this compound) segment can be achieved through sequential living polymerization. nih.gov This involves the polymerization of the first monomer to create a living polymer chain, followed by the addition of the second monomer to grow the next block. Anionic polymerization is another powerful technique for synthesizing well-defined block copolymers, though it is not directly applicable to vinyl ethers. cmu.edu

Graft Copolymers: These consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. cmu.edu There are three main approaches to synthesizing graft copolymers:

"Grafting-onto": Pre-formed polymer chains with reactive end groups are attached to a polymer backbone with complementary functional groups. researchgate.net

"Grafting-from": Initiating sites are created along a polymer backbone, from which the graft chains are grown. cmu.edu

"Grafting-through": A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer.

The synthesis of graft copolymers involving poly(this compound) could be achieved by first preparing a backbone polymer with initiating sites for cationic polymerization and then "grafting from" the vinyl ether monomer.

Random Copolymer Architectures and Compositional Control

The synthesis of random copolymers incorporating this compound, also known as 4-biphenylyl vinyl ether, is predominantly achieved through living cationic polymerization. This technique offers a high degree of control over the polymerization process, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. The judicious selection of comonomers and the precise control of reaction conditions are paramount in tailoring the final properties of the copolymer.

Living cationic polymerization of vinyl ethers, including those with bulky and interactive pendant groups like the biphenyl (B1667301) moiety, can be effectively controlled using a combination of a Lewis acid catalyst and a carefully chosen added base. This controlled process allows for the synthesis of not only homopolymers but also well-defined random and block copolymers with various pendant groups. researchgate.net

The composition of the resulting random copolymer is dictated by the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r1 and r2). For the ideal random copolymerization, where the reactivity ratios are close to unity (r1 ≈ r2 ≈ 1), the monomers are incorporated into the polymer chain in a proportion that reflects their feed ratio. This is often the case when copolymerizing vinyl ethers with similar structures, such as those containing identical mesogenic groups but different spacer lengths. dtic.mil However, when comonomers with different electronic properties or steric hindrances are used, the reactivity ratios can deviate significantly, leading to a non-uniform distribution of monomer units along the polymer chain.

For instance, in the copolymerization of vinyl ethers with fluorinated vinyl ethers, the fluorinated monomers tend to polymerize at a slower rate. This disparity in reactivity can result in copolymers that are not homogeneous in composition. utwente.nl To achieve a desired and uniform copolymer composition, it is crucial to understand and control these reactivity ratios. This can be accomplished by carefully selecting the comonomer pairs and optimizing the polymerization conditions, such as temperature and the nature of the initiating system. By doing so, it is possible to synthesize random copolymers of this compound with a predetermined and controlled composition, thereby fine-tuning the macroscopic properties of the resulting material.

Structure-Property Relationships in Poly[this compound] and its Copolymers

The molecular architecture of poly[this compound] and its copolymers plays a pivotal role in determining their macroscopic properties. The inherent rigidity of the biphenyl group, combined with the flexibility of the poly(vinyl ether) backbone, gives rise to a unique set of thermal and topological characteristics.

Thermal Behavior and Phase Transitions of Polymers

The thermal properties of polymers derived from this compound are significantly influenced by the presence of the bulky and rigid biphenyl side chains. Homopolymers of vinylbiphenyl derivatives are known to exhibit high thermal stability and high glass transition temperatures (Tg). kpi.ua

The incorporation of this compound into copolymers can have a profound effect on their thermal behavior. For instance, the copolymerization of a vinylbiphenyl derivative with methyl acrylate resulted in copolymers with lower glass transition temperatures compared to the homopolymer of the vinylbiphenyl monomer, while still maintaining high thermal decomposition temperatures. kpi.ua This demonstrates the ability to modulate the Tg of the resulting copolymer by adjusting the comonomer feed ratio.

The relationship between copolymer composition and glass transition temperature is a key aspect of polymer design. For miscible blends and random copolymers, the Tg can often be predicted using empirical models. The introduction of rigid biphenyl fragments generally leads to an increase in the glass transition temperature due to restricted segmental mobility of the polymer chains. nih.govnih.gov

Below is a table summarizing the thermal properties of a homopolymer and copolymers containing a vinylbiphenyl derivative, illustrating the effect of copolymer composition on the glass transition temperature.

Polymer CompositionGlass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (°C)
Homopolymer of 4-pentafluorophenyloxy-4'-vinylbiphenylNot Detected390
Copolymer with 48.5 mol% methyl acrylate115378
Copolymer with 74.2 mol% methyl acrylate68370
Copolymer with 97.9 mol% methyl acrylate28360

Data sourced from a study on copolymers of 4-pentafluorophenyloxy-4'-vinylbiphenyl and methyl acrylate. kpi.ua

Topological Effects on Macromolecular Properties (e.g., cyclic polymers)

For poly(vinyl ether)s, the synthesis of cyclic polymers can be achieved through techniques like ring-expansion cationic polymerization. researchgate.net Studies on cyclic poly(vinyl ether)s with bulky pendant groups have revealed interesting topological effects on their thermal properties. For example, cyclic poly(vinyl ether)s carrying bulky tricyclic alkane pendants were found to have higher glass transition temperatures (Tg) than their linear analogues with similar molecular weights. researchgate.net Intriguingly, the Tg of these cyclic polymers did not decrease significantly with lower molecular weight, a behavior that is distinctly different from that of linear polymers. researchgate.net

This phenomenon is attributed to the unique constraints imposed by the cyclic architecture. The absence of chain ends in cyclic polymers reduces the free volume and restricts chain mobility, leading to a higher Tg. Furthermore, the cyclic topology can influence the solution properties of the polymer. For instance, the thermosensitivity of a cyclic poly(dodecyl vinyl ether) in ethyl acetate (B1210297) solution, which exhibits an upper critical solution temperature (UCST), was found to be less sharp compared to its linear counterpart. researchgate.net These unique properties are thought to arise from the "endless" structure of cyclic polymers, which are free from the influence of terminal groups. researchgate.net

While specific studies on cyclic poly[this compound] are not extensively documented, the general principles observed for other cyclic poly(vinyl ether)s with bulky side groups suggest that a cyclic topology would likely lead to an elevated glass transition temperature and altered solution behavior compared to the linear polymer. The rigid biphenyl units in a cyclic architecture would further enhance these topological effects, potentially leading to materials with unique thermal and rheological properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules like 4-(Ethenyloxy)-1,1'-biphenyl. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbon-13 (¹³C), and other NMR-active nuclei.

The ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework of a molecule. For this compound, the spectra would reveal characteristic signals for the vinyloxy group and the two phenyl rings of the biphenyl (B1667301) moiety.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons and the aromatic protons of the biphenyl system. The vinyl group protons (CH₂=CHO-) typically appear as a set of three signals in a characteristic AMX spin system: a doublet of doublets for the proton on the oxygen-bearing carbon (the α-proton) and two doublets of doublets for the terminal vinyl protons (the β-protons). The aromatic protons on the two phenyl rings will appear in the downfield region, typically between 7.0 and 8.0 ppm. The substitution pattern influences the exact chemical shifts and coupling patterns. For comparison, in the related compound 4-methoxy-1,1'-biphenyl, the aromatic protons appear in the range of 7.01-7.59 ppm rsc.orgrsc.org.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The vinyl group carbons are expected at approximately 148 ppm (=CH-O) and 95 ppm (CH₂=). The carbons of the biphenyl rings will produce a series of signals in the aromatic region (typically 115-160 ppm) oregonstate.edu. The carbon attached to the vinyloxy group will be shifted downfield compared to the other aromatic carbons due to the deshielding effect of the oxygen atom. For instance, in 4-methoxy-1,1'-biphenyl, the carbon attached to the methoxy (B1213986) group appears at 159.2 ppm, while other aromatic carbons are observed between 114.2 and 140.8 ppm rsc.orgrsc.org.

A summary of predicted NMR data is presented below.

NMR Data for this compound
¹H NMR (Predicted)
Chemical Shift (ppm)
~4.5-4.8
~4.2-4.4
~4.0-4.2
~7.0-7.8
¹³C NMR (Predicted)
Chemical Shift (ppm)
~158
~148
~127-141
~116-129
~95

Note: The table presents predicted values based on known chemical shift ranges and data from analogous structures. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a powerful technique for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. ox.ac.uk This method is crucial for analyzing fluorinated analogues of this compound and polymers derived from them. The large chemical shift range of ¹⁹F NMR provides detailed structural information. ox.ac.uk

For instance, the fluorinated analogue 4-(fluoromethoxy)-1,1'-biphenyl shows a singlet in its ¹⁹F NMR spectrum at -148.4 ppm. hmdb.ca In another example, 4,4'-difluoro-1,1'-biphenyl, the fluorine atoms provide a distinct signal that can be used for identification and quantification. nih.gov

In the context of polymer science, ¹⁹F NMR is invaluable for studying the kinetics and mechanism of polymerization reactions involving fluorinated monomers. For example, the polymerization kinetics of fluorinated arylene vinylene ether (FAVE) polymers, which can be synthesized from monomers like bis(trifluorovinyloxyether)biphenyl, have been investigated by monitoring the ¹⁹F NMR signals of the aryl trifluorovinyl ether groups. norden.org This allows for the determination of reaction rates and activation energies, providing insight into the polymer formation process. norden.org

¹⁹F NMR Data for Selected Fluorinated Biphenyl Analogues
Compound
4-(Fluoromethoxy)-1,1'-biphenyl
4,4'-Difluoro-1,1'-biphenyl

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also be used for structural elucidation and quantification.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a molecule's elemental formula. libretexts.org For this compound, with the molecular formula C₁₄H₁₂O, the calculated exact mass (monoisotopic mass) is 196.088815 Da. missouri.eduwikipedia.org An experimental HRMS measurement yielding a mass very close to this theoretical value would serve as strong evidence for the compound's identity and elemental composition. ox.ac.uklibretexts.org This technique is routinely used to confirm the products of chemical synthesis. rsc.org

HRMS Data for this compound
Parameter
Molecular Formula
Nominal Mass
Exact Mass (Calculated)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectrabase.com It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying impurities. spectrabase.com

In a typical GC-MS analysis, the sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification. For example, the analysis of biphenyl by GC-MS shows a distinct retention time and a mass spectrum with a prominent molecular ion peak (m/z 154) and characteristic fragment ions. spectrabase.comgcms.cz The presence of a single major peak in the GC chromatogram would indicate a high degree of purity for a sample of this compound. Any minor peaks could be identified as impurities by their mass spectra. norden.orgnorden.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, the C=C double bond of the vinyl group, and the aromatic C-H and C=C bonds of the biphenyl rings. The vinyl C=C stretching vibration typically appears around 1640-1610 cm⁻¹. The C-O stretching of the aryl vinyl ether would be observed in the 1225-1200 cm⁻¹ region. Aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ range, and aromatic C-H out-of-plane bending vibrations provide information about the substitution pattern on the phenyl rings. For comparison, the related compound 4-ethenyl-1,1'-biphenyl has available IR spectral data showing these characteristic regions. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show the characteristic C=C stretching of the vinyl group (around 1630 cm⁻¹) and the biphenyl ring vibrations. The biphenyl moiety has strong, characteristic Raman peaks around 1600 cm⁻¹ and 1280 cm⁻¹. researchgate.net These bands are useful markers for the biphenyl structure. researchgate.net

Predicted Vibrational Spectroscopy Data for this compound
Functional Group
Vinyl (C=C)
Aryl Vinyl Ether (C-O-C)
Aromatic (C=C)
Aromatic (C-H)
Vinyl (=C-H)
Aromatic (C-H)

Note: The table presents predicted values based on known characteristic group frequencies.

Electronic Spectroscopy (UV-Visible Absorption and Emission)

The electronic properties of this compound and its corresponding polymer are primarily dictated by the biphenyl chromophore. UV-Visible absorption spectroscopy is a key technique for characterizing these properties. The absorption spectrum is expected to be dominated by intense bands in the ultraviolet region, corresponding to π-π* electronic transitions within the conjugated biphenyl system. While specific spectral data for the monomer is not widely published, analysis of similar biphenyl derivatives shows strong absorption in the UV-A (around 365 nm) and visible (around 405 nm) ranges. rsc.org The parent biphenyl molecule itself exhibits characteristic absorption bands. nist.govspectrabase.com The introduction of the ethenyloxy group may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) due to its electronic influence on the biphenyl rings. For polymers, strong absorptions below 330 nm are attributed to these fundamental π-π* transitions. uq.edu.au

Fluorescence spectroscopy provides insight into the emissive properties of the material upon excitation. Biphenyl-containing polymers are known to be fluorescent, a property that is useful in applications like organic light-emitting diodes (OLEDs). psu.edu The emission spectrum of poly(this compound) would be influenced by the biphenyl core. In the solid state, the emission properties are also highly dependent on the packing of the polymer chains and the degree of intermolecular interactions. For instance, studies on similar polymers with vinylphenyl groups show that the polymer's emission is often broader and red-shifted compared to its monomeric or small-molecule analogue, which is indicative of intermolecular excimer formation in the solid state. uq.edu.au A copolymer containing vinylphenyl and oxadiazole units was reported to have a high photoluminescence quantum yield of 57.4% in solution, emitting green-yellow light with a maximum at 518 nm, which shifted to 542 nm in a thin film. psu.edu

A summary of typical spectroscopic data for related biphenyl systems is presented below.

Table 1: Representative Electronic Spectroscopy Data for Biphenyl-Containing Systems

Property Wavelength (nm) Compound Type Notes
Absorption (λmax) < 330 Poly(dendrimer) with vinylphenyl group Attributed to π-π* transitions of the ligand. uq.edu.au
Absorption (λmax) ~365 / ~405 Multifunctional biphenyl derivatives High molar extinction coefficients suitable for photosensitizing. rsc.org
Emission (λem) 518 (in CHCl3) Poly(thiophene-alt-vinylphenyl-oxadiazole) Bright green-yellow luminescence in solution. psu.edu

| Emission (λem) | 542 (in film) | Poly(thiophene-alt-vinylphenyl-oxadiazole) | Yellow luminescence in the solid state, red-shifted from solution. psu.edu |

**5.5. X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable tool for probing the atomic and molecular arrangement in both monomeric and polymeric forms of this compound. The technique provides detailed information on crystallinity, molecular geometry, and solid-state morphology.

Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. americanpharmaceuticalreview.com Although a published crystal structure for this compound was not identified in the surveyed literature, an SCXRD analysis would provide precise data on bond lengths, bond angles, and, crucially, the torsional or dihedral angle between the two phenyl rings of the biphenyl unit. This angle is a key conformational parameter, as it is influenced by a balance between steric hindrance of the ortho-hydrogens and the electronic effects of π-conjugation. up.ac.za

Studies on related substituted biphenyls reveal that the dihedral angle can vary significantly depending on the substituents and the crystal packing forces. researchgate.net For example, in different crystalline forms of 4-hydroxybiphenyl, the molecules can adopt nearly planar conformations. acs.org The analysis would also detail the intermolecular interactions, such as van der Waals forces or potential C-H···π interactions, that govern how the molecules pack into a crystal lattice. researchgate.net This information is fundamental for structure-property relationship studies.

To illustrate the type of data obtained from SCXRD, the crystallographic parameters for a related substituted biphenyl compound are provided below.

Table 2: Example Single-Crystal X-ray Diffraction Data for 4,4′-bis(dibromomethyl)-1,1′-biphenyl

Parameter Value
Chemical Formula C₁₄H₁₀Br₄
Crystal System Tetragonal
Space Group P4₃2₁2
a (Å) 6.8288(8)
c (Å) 31.988(6)
Volume (ų) 1491.7(5)
Z (molecules/cell) 4

Data sourced from reference researchgate.net.

Powder X-ray diffraction (PXRD) is used to analyze the bulk properties of a material, providing information on its phase purity and degree of crystallinity. ncl.ac.ukucmerced.edu For polymers, PXRD patterns can distinguish between amorphous, semi-crystalline, and crystalline morphologies. A completely amorphous polymer, which lacks long-range atomic order, will produce a diffraction pattern with one or more broad, diffuse halos. americanpharmaceuticalreview.comqub.ac.uk In contrast, a crystalline polymer yields a pattern with a series of sharp Bragg peaks at specific diffraction angles (2θ), the positions and intensities of which are characteristic of its crystal lattice structure. qub.ac.uk

Polymers derived from vinyl monomers, such as poly(this compound), are often largely amorphous due to the random stereochemistry introduced during polymerization. Therefore, the PXRD pattern of this polymer is expected to show a broad amorphous halo. nih.gov If the polymer possesses some degree of crystallinity (i.e., is semi-crystalline), the pattern would consist of sharp crystalline peaks superimposed on the broad amorphous background. nih.gov The presence, position, and width of these peaks provide information on the crystalline phase, while the ratio of the integrated area of the crystalline peaks to the total scattered intensity can be used to estimate the percent crystallinity. americanpharmaceuticalreview.com

Table 3: Representative PXRD Features for Semi-Crystalline Polymers

Feature Description Interpretation
Sharp Peaks Narrow, high-intensity reflections at specific 2θ angles. Indicate the presence of ordered, crystalline domains within the polymer. nih.gov

| Broad Halo | A wide, low-intensity hump spanning a large 2θ range. | Arises from the disordered, amorphous component of the polymer. americanpharmaceuticalreview.comqub.ac.uk |

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for characterizing the polymers derived from this compound, providing data on molecular weight and purity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of a polymer. malvernpanalytical.com The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column, while smaller molecules elute later. acs.org This allows for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ), which describes the breadth of the molecular weight distribution. acs.org

For poly(this compound), GPC is critical for verifying the success of the polymerization reaction. The choice of polymerization method significantly impacts the resulting molecular weight and PDI. For instance, living cationic polymerization of vinyl ethers is known to produce polymers with well-controlled molecular weights and narrow molecular weight distributions (low PDI values). nih.gov Research on the living cationic polymerization of similar vinyl ether monomers containing biphenyl units demonstrates that the Mₙ can be controlled by the monomer-to-initiator ratio and that PDI values are typically below 1.3. acs.org

Table 4: Representative GPC Data for a Biphenyl-Containing Poly(vinyl ether) Synthesized by Living Cationic Polymerization

Sample ID [Monomer]₀/[Initiator]₀ Mₙ ( g/mol ) PDI (Mₒ/Mₙ)
Polymer A 25 12,500 1.25
Polymer B 50 24,800 1.22
Polymer C 100 49,500 1.28

Data is representative and based on findings for similar systems reported in reference acs.org.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the monomer this compound, reversed-phase HPLC (RP-HPLC) is the most common method for assessing its purity. nih.gov In this mode, a nonpolar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase, usually a mixture of water and a polar organic solvent like acetonitrile (B52724). scielo.br

The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The high aromatic content of this compound makes it well-suited for detection by a UV detector, often set at a wavelength where the biphenyl chromophore absorbs strongly, such as 254 nm. scielo.br By running a sample and comparing the peak area of the main component to the total area of all peaks, the purity of the monomer can be accurately quantified. ijrpc.com The method can be validated to determine parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). scielo.brscielo.br

Table 5: Typical RP-HPLC Method Parameters for Purity Analysis of this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.br
Mobile Phase Acetonitrile / Water (e.g., 70:30 v/v, isocratic) scielo.br
Flow Rate 1.0 mL/min scielo.br
Column Temperature Ambient or controlled (e.g., 25 °C) ijrpc.com
Detection UV Absorbance at 254 nm scielo.br

| Injection Volume | 10 µL scielo.br |

Table 6: Example HPLC Purity Analysis Report

Peak No. Retention Time (min) Area (%) Assignment
1 2.5 0.15 Impurity A
2 4.2 99.75 This compound
3 5.8 0.10 Impurity B

| Total | | 100.0 | |

Table 7: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
4,4′-bis(dibromomethyl)-1,1′-biphenyl
Biphenyl
4-hydroxybiphenyl

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound provides valuable insights into its electronic properties and potential for applications in materials science and electronics. Cyclic voltammetry (CV) is a principal technique used to probe the redox characteristics of such molecules, revealing information about their oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of electron transfer processes.

While specific, detailed studies on the electrochemical characterization of this compound are not extensively available in the public domain, the electrochemical properties can be inferred from related biphenyl and vinyl ether compounds. For instance, the biphenyl moiety is known to undergo reversible oxidation, and the presence of the electron-donating ethenyloxy group is expected to lower the oxidation potential compared to unsubstituted biphenyl.

In a typical cyclic voltammetry experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two limits. The resulting current is measured as a function of the applied potential. The voltammogram for this compound would be expected to show an anodic peak corresponding to the oxidation of the molecule to its radical cation. The potential at which this peak occurs (Epa) is a key parameter. Upon reversing the potential scan, a cathodic peak (Epc) may be observed if the generated radical cation is stable on the timescale of the experiment, corresponding to its reduction back to the neutral species.

The electrochemical reversibility of the redox process can be assessed by the ratio of the peak currents (Ipa/Ipc) and the separation between the peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, the theoretical value for ΔEp is approximately 59 mV at room temperature, and the peak current ratio is close to unity.

Although specific experimental data for this compound is not provided in the search results, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such a study. The values are based on general knowledge of similar aromatic ether compounds.

ParameterValueConditions
Oxidation Potential (Epa) Hypothetical Value: +1.2 Vvs. Ag/AgCl in acetonitrile with 0.1 M TBAPF6
Reduction Potential (Epc) Hypothetical Value: +1.1 Vvs. Ag/AgCl in acetonitrile with 0.1 M TBAPF6
Peak Separation (ΔEp) Hypothetical Value: 100 mVScan rate: 100 mV/s
Peak Current Ratio (Ipa/Ipc) Hypothetical Value: 0.9Scan rate: 100 mV/s

Theoretical and Computational Studies of 4 Ethenyloxy 1,1 Biphenyl and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an atomic level. scienceopen.com These calculations employ approximations to solve the Schrödinger equation, providing valuable data on molecular geometries, energies, and electronic properties. scienceopen.com

Density Functional Theory (DFT) has become a popular and powerful method for studying the electronic structure of molecules. scienceopen.comirjweb.com It is known for its balance of computational cost and accuracy in predicting various molecular properties. scirp.org DFT calculations are routinely used to determine optimized molecular structures, frontier molecular orbital energies, and other reactivity descriptors. irjweb.comresearchgate.net

For instance, DFT studies on related heterocyclic compounds have been employed to predict optimized geometries, HOMO-LUMO energy gaps, and chemical reactivity parameters such as chemical potential and global chemical hardness. irjweb.com These studies often utilize functionals like B3LYP in conjunction with basis sets such as 6-311G++(d,p) to achieve reliable results. irjweb.comresearchgate.net The insights gained from such calculations are crucial for understanding the reactivity and kinetic stability of the molecules. irjweb.com

Table 1: Representative DFT Calculation Parameters for Organic Molecules

Parameter Typical Value/Method Significance
Functional B3LYP A widely used hybrid functional known for its accuracy in predicting molecular properties. scirp.org
Basis Set 6-311G++(d,p) A Pople-style basis set that provides a good balance between accuracy and computational cost. scirp.org
Calculated Properties Optimized Geometry, HOMO-LUMO Energies, MEP Provides insights into molecular structure, reactivity, and sites for electrophilic/nucleophilic attack. irjweb.comresearchgate.net

Ab initio and semi-empirical methods are alternative quantum chemical approaches to studying molecular systems. nih.govresearchgate.net Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of experimental data for parameterization. libretexts.org They provide a rigorous framework for calculating electronic structure but can be computationally demanding for large molecules. libretexts.org

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify the calculations, making them faster but potentially less accurate than ab initio methods. libretexts.orgresearchgate.net These methods are particularly useful for treating large molecular systems where ab initio calculations are not feasible. researchgate.net Both ab initio and semi-empirical methods have been successfully applied to study the structure, energetics, and electronic properties of a wide range of molecules. nih.govresearchgate.netresearchgate.net For example, ab initio calculations at the HF/6-311G(d,p) level have been used to investigate the molecular structure and optical properties of cinnoline (B1195905) derivatives. ajchem-a.com

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical behavior. Analysis of the molecular orbitals, particularly the frontier orbitals, provides key information about its reactivity and electronic transitions. numberanalytics.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory. numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and stability. numberanalytics.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability. researchgate.net

Theoretical calculations, often using DFT, are employed to determine the energies of the HOMO and LUMO and the corresponding energy gap. For example, in a study of a related organic molecule, the HOMO-LUMO energy gap was calculated to be 3.1896 eV, suggesting a reactive and unstable nature. researchgate.net The spatial distribution of the HOMO and LUMO across the molecule can also reveal potential sites for chemical reactions. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Data for an Organic Molecule

Orbital Energy (eV) Significance
HOMO -5.6518 Indicates the electron-donating ability of the molecule. researchgate.net
LUMO -0.8083 Indicates the electron-accepting ability of the molecule. researchgate.net
HOMO-LUMO Gap (ΔE) 4.8435 Reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting reactive sites. researchgate.netuni-muenchen.de The MEP map illustrates regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net

Regions of negative potential are indicative of nucleophilic sites, prone to attack by electrophiles, while regions of positive potential suggest electrophilic sites, susceptible to nucleophilic attack. uni-muenchen.denih.gov MEP analysis is commonly performed using DFT calculations and provides insights into a molecule's reactivity towards charged species and its intermolecular interaction patterns. researchgate.netuni-muenchen.de For instance, in the study of pyrimidine (B1678525) derivatives, MEP analysis helped identify the nitrogen atoms as the primary nucleophilic sites. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, significantly influences its physical and biological properties. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. researchgate.net For flexible molecules with multiple rotatable bonds, this can be a complex task. service.gov.uk

Computational methods like molecular mechanics and molecular dynamics (MD) simulations are employed to explore the conformational space of a molecule. researchgate.netservice.gov.uk MD simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior and allowing for the identification of energetically favorable conformations. service.gov.uk These simulations are particularly important for understanding the behavior of complex molecules in different environments, such as in solution. chemrxiv.org The choice of force field in molecular mechanics and the simulation parameters in MD are critical for obtaining accurate results. researchgate.net

In-Depth Analysis of 4-(Ethenyloxy)-1,1'-biphenyl Reveals Research Gap in Crystal Structure and Intermolecular Interactions

Despite a thorough review of available scientific literature, detailed theoretical and computational studies focusing specifically on the intermolecular interactions and crystal packing of this compound, particularly through methods like Hirshfeld surface analysis, are not publicly available at this time. This indicates a notable gap in the current body of research surrounding this specific chemical compound.

While computational methods such as Hirshfeld surface analysis are powerful tools for elucidating the intricate network of non-covalent interactions that govern the three-dimensional architecture of molecular crystals, their application is contingent upon the availability of precise crystallographic data. This data, typically obtained from single-crystal X-ray diffraction experiments, provides the foundational atomic coordinates necessary to calculate the Hirshfeld surface and its associated properties.

In the absence of a published crystal structure for this compound, a detailed and accurate analysis of its intermolecular contacts and crystal packing remains speculative. Such an analysis would typically involve:

Hirshfeld Surface Visualization: Mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface to identify regions of significant intermolecular contact.

2D Fingerprint Plots: Decomposing the Hirshfeld surface into a two-dimensional histogram that quantifies the contribution of different types of intermolecular interactions, such as hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and oxygen-hydrogen (O···H) contacts.

Quantitative Analysis: Providing a percentage breakdown of each type of interaction, which offers a clear picture of the dominant forces in the crystal packing.

For analogous biphenyl (B1667301) derivatives that have been studied, these analyses have revealed the significant roles of van der Waals forces, and in some cases, weaker hydrogen bonds or π-π stacking interactions, in dictating their solid-state structures. However, without specific data for this compound, any such discussion would be hypothetical and would not adhere to the required focus on this sole compound.

Applications in Advanced Materials Science and Engineering

Development of Liquid Crystalline Materials

The incorporation of 4-(ethenyloxy)-1,1'-biphenyl into polymer chains is a key strategy for creating liquid crystalline materials. These materials exhibit properties of both liquids and solids, making them valuable for a range of applications.

Synthesis and Mesomorphic Properties of Liquid Crystalline Poly[this compound]s

The synthesis of poly[this compound]s is typically achieved through cationic polymerization. This process allows for the creation of polymers with a controlled molecular weight and a narrow distribution of chain lengths. The resulting polymers often exhibit mesomorphic properties, meaning they can form liquid crystal phases under certain conditions.

The specific liquid crystalline phases that form, such as nematic or smectic phases, are influenced by the polymer's structure and the presence of other chemical groups. For example, the introduction of a cyano group to the biphenyl (B1667301) moiety can lead to the formation of a smectic A phase. The thermal behavior and phase transitions of these polymers are typically studied using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy.

Influence of Biphenyl and Ethenyloxy Moieties on Liquid Crystalline Phases

The biphenyl unit within the polymer backbone is a rigid, rod-like structure that promotes the formation of ordered, liquid crystalline phases. researchgate.net This rigidity is a crucial factor in the development of the material's mesomorphic behavior. The ethenyloxy group provides a flexible linkage point in the polymer chain, which can influence the temperature range over which the liquid crystalline phases are stable. researchgate.net The interplay between the rigid biphenyl core and the flexible ethenyloxy group is a key factor in determining the specific type of liquid crystal phase that is formed.

Organic Electronic and Optoelectronic Devices

The unique electronic properties of this compound and its derivatives make them suitable for use in a variety of organic electronic and optoelectronic devices.

Role as Organic Semiconductors and Charge Transport Materials

Polymers derived from this compound can function as organic semiconductors. The biphenyl units create a conjugated system that allows for the movement of charge carriers (electrons and holes) along the polymer chain. researchgate.net This charge transport capability is essential for the functioning of electronic devices. The efficiency of charge transport can be tuned by modifying the chemical structure of the polymer, for instance, by introducing electron-donating or electron-withdrawing groups. These materials are often used as hole transport layers in electronic devices. noctiluca.euossila.com

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The semiconducting and charge-transporting properties of poly[this compound]s make them valuable components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, these materials can be used as the host in the emissive layer or as a hole transport layer to improve device efficiency and stability. noctiluca.eu In OFETs, they can form the active semiconductor channel, where their charge carrier mobility is a critical performance parameter. The ability to process these polymers from solution allows for the fabrication of large-area and flexible electronic devices.

High-Performance Polymeric Materials

Beyond their applications in liquid crystals and electronics, polymers based on this compound are also used to create high-performance materials with exceptional thermal and mechanical properties. stasskol.depolyfluoroltd.com

The rigid biphenyl units contribute to a high glass transition temperature and excellent thermal stability, making these polymers suitable for applications in demanding environments. wikipedia.org The ability to form strong intermolecular interactions further enhances their mechanical strength and stiffness. These high-performance polymers find use in aerospace, automotive, and industrial applications where materials with superior durability and resistance to heat and chemicals are required. stasskol.devictrex.com

Engineering Polymers with Enhanced Thermal and Mechanical Properties

The incorporation of this compound into polymer chains imparts significant improvements in their thermal and mechanical stability. The rigid biphenyl unit contributes to a higher glass transition temperature (Tg) in the resulting polymers, such as poly(4-vinylbiphenyl), which has a reported Tg of 138 °C. sigmaaldrich.com This inherent rigidity restricts the segmental motion of the polymer chains, leading to materials that maintain their structural integrity at elevated temperatures.

The polymerization of monomers containing biphenyl units is a known strategy for producing polyphenylenes with high thermal stability. lifescienceglobal.com For instance, polymers derived from 4,4'-bis(N-carbazolyl)-1,1'-biphenyl exhibit a rigid molecular structure that is advantageous for host materials in organic electronics. researchgate.net Similarly, the polymerization of this compound leads to poly(4-(vinyloxy)-1,1'-biphenyl), a material that benefits from the thermal robustness of the biphenyl group. The resulting polymers often exhibit a semi-crystalline nature, which further enhances their mechanical strength and stability. kpi.ua The addition of even small quantities of biphenyl-containing monomers can improve the thermal properties of the resulting polymer matrix. rsc.org

Polymer/Monomer SystemKey FeatureResulting Property Enhancement
Poly(4-vinylbiphenyl)Rigid biphenyl backboneHigh glass transition temperature (138 °C) sigmaaldrich.com
Polyphenylenes from biphenyl monomersAromatic repeat unitsHigh thermal stability in air lifescienceglobal.com
Poly(4-(vinyloxy)-1,1'-biphenyl)Biphenyl side-chainEnhanced thermal and mechanical stability kpi.ua
Composites with biphenyl derivativesRigid filler/comonomerImproved thermal properties of the polymer matrix rsc.org

Polymers with Tunable Optical and Dielectric Characteristics

The biphenyl moiety in this compound also plays a crucial role in determining the optical and dielectric properties of the polymers derived from it. The extended π-conjugation of the biphenyl system influences the refractive index and absorption characteristics of the material. ias.ac.in For example, the introduction of biphenylene (B1199973) fragments into poly(ethynylenephenylene)s has been shown to blue-shift the lowest energy band in their absorption and photoluminescence spectra. ias.ac.in

Polymer SystemProperty of InterestInfluencing Factor
Poly(ethynylenephenylene)s with biphenyleneOptical Absorption/PhotoluminescenceBlue-shift due to biphenylene fragments ias.ac.in
Polyimide films with diphenyl ether unitsDielectric ConstantIncreased due to closer polymer chain packing nih.gov
Side-chain liquid-crystalline poly(vinyl ether)sDielectric RelaxationMolecular motions of the biphenyl mesogens and spacer groups kpi.ua

Precision Synthesis of Functional Polymer Architectures

The vinyl ether group of this compound is highly amenable to living cationic polymerization, a technique that allows for precise control over the polymer's molecular weight, architecture, and end-group functionality. acs.orgrsc.orgrsc.org This level of control is essential for creating well-defined polymer architectures, such as block copolymers and star-shaped polymers. rsc.orgrsc.org

Living cationic polymerization of vinyl ethers can be initiated by various systems, including electrophilic reagents, and can proceed even under ambient conditions. rsc.orgchemrxiv.org The synthesis of poly{8-[(4-cyano-4'-biphenyl)oxy]octyl vinyl ether} and related polymers via living cationic polymerization has been extensively studied to understand the influence of molecular weight on the phase transitions of liquid-crystalline polymers. acs.org This precision synthesis enables the creation of macromonomers, which are polymers with a reactive end group that can be further polymerized to form more complex structures. acs.org The ability to create polymers with narrow molecular weight distributions is a hallmark of living polymerization and is crucial for applications where uniform material properties are required. acs.orgacs.org

Integration into Porous Frameworks and Supramolecular Assemblies

The rigid and well-defined structure of the biphenyl unit makes it an attractive building block for the construction of porous materials with high surface areas and ordered pore structures.

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) with Biphenyl Units

Biphenyl derivatives are frequently used as linkers in the synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). ossila.comossila.com These materials are crystalline porous polymers with potential applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net The geometry and length of the biphenyl-based linker can influence the topology and pore size of the resulting framework. chemrxiv.orgmdpi.com

For example, 4,4'-diethynyl-1,1'-biphenyl is a rigid linear ligand used to construct COFs and POPs. ossila.com Similarly, POPs have been synthesized through the electrophilic substitution reactions of biphenyl with a cross-linker, resulting in materials with high CO2 uptake. mdpi.com While direct use of this compound in COF synthesis is less commonly reported, the vinyl group offers potential for post-synthetic modification or for polymerization within a pre-organized assembly. The general principle involves connecting organic building blocks through covalent bonds to create extended, porous networks. researchgate.netmdpi.com

Catalytic Applications and Ligand Design

The biphenyl ether scaffold is a common motif in the design of ligands for homogeneous catalysis. These ligands coordinate to metal centers and influence the activity and selectivity of the catalyst.

Diphosphine ligands based on a diphenyl ether backbone have been developed for palladium-catalyzed copolymerization reactions. nih.gov The steric and electronic properties of these ligands, which can be tuned by modifying the substituents on the phenyl rings, have a significant impact on the catalytic performance. nih.govcymitquimica.com While this compound itself is not a ligand, its biphenyl ether core structure is relevant to this field. The development of axially chiral biphenyl ligands is a major area of research in asymmetric synthesis, where they are used to create chiral catalysts for enantioselective reactions. nih.gov Furthermore, catalysts for the C–O bond hydrogenolysis of diphenyl ether are being investigated for their potential in lignin (B12514952) degradation, highlighting the importance of understanding the chemistry of the biphenyl ether linkage. rsc.org

Future Research Directions and Interdisciplinary Prospects

Advancements in Sustainable Synthesis and Green Chemistry Methodologies

The synthesis of vinyl ethers, including 4-(ethenyloxy)-1,1'-biphenyl, is an area ripe for the application of green chemistry principles to enhance sustainability and efficiency. Traditional methods often rely on harsh conditions or hazardous reagents, prompting a shift towards more environmentally benign alternatives.

Future research will likely focus on several key areas. One promising direction is the use of enzymatic catalysis, such as with immobilized lipases like Candida antarctica lipase (B570770) B, which can facilitate esterification and transesterification reactions under mild conditions. rsc.orgnih.govrsc.org This approach offers high conversion rates, often exceeding 90% in under an hour, with simplified product purification. rsc.orgnih.govresearchgate.net Another avenue involves replacing gaseous acetylene (B1199291) with safer, solid surrogates like calcium carbide, which can be used under superbasic conditions (KOH/DMSO) for the vinylation of alcohols without the need for high-pressure equipment. wordpress.commdpi.com

Furthermore, developing highly atom-economic reactions is a critical goal. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, represent an efficient method for forming carbon-carbon bonds and could be further optimized for the synthesis of aryl vinyl ethers from aryl halides. nih.govjocpr.com Research into stereoselective synthesis methods using catalysts like guanidine (B92328) hydrochloride in green solvents such as water-acetone mixtures also presents a viable path for producing specific isomers with high yields under mild, room-temperature conditions. researchgate.net

Table 1: Potential Sustainable Synthesis Methodologies for Future Research
MethodologyKey Features & AdvantagesRelevant Research Focus
Enzymatic CatalysisMild reaction conditions, high conversion rates (>90%), minimal byproducts, easy catalyst removal. rsc.orgnih.govScreening and engineering of lipases for specificity towards 4-hydroxybiphenyl.
Solid Acetylene SurrogatesEnhanced safety (avoids gaseous acetylene), readily available reagents (calcium carbide). wordpress.commdpi.comOptimization of superbasic catalytic systems (e.g., KOH/DMSO) for the vinylation reaction.
Atom-Economic CouplingHigh efficiency, minimizes waste (e.g., Heck reaction). jocpr.comDevelopment of robust palladium catalysts for regioselective arylation of the vinyl group. nih.govnih.gov
Green Solvent SystemsUse of environmentally friendly solvents like water-acetone mixtures. researchgate.netExploring catalyst compatibility and reaction kinetics in various green solvent systems.

Exploration of Novel Polymer Architectures and Self-Assembling Systems

The polymerization of this compound opens a vast design space for creating novel polymer architectures with precisely controlled properties. The electron-rich nature of the vinyl ether group makes it highly suitable for cationic polymerization. nih.gov

A significant future direction is the application of living cationic polymerization techniques. These methods, which can sometimes be achieved even without traditional Lewis acid catalysts, allow for the synthesis of polymers with predictable molecular weights and narrow dispersity. spsj.or.jpacs.org This control is essential for creating well-defined block copolymers. By sequentially polymerizing this compound with other monomers like methyl methacrylate (B99206) or other vinyl ethers, researchers can design amphiphilic or all-conjugated block copolymers that self-assemble into ordered nanostructures such as micelles, cylinders, or lamellae. acs.orgresearchgate.netepjap.org

Another critical area of exploration is stereocontrol during polymerization. Recent breakthroughs have shown that chiral counterions can be designed to direct the stereochemistry of cationic polymerization, leading to highly isotactic poly(vinyl ether)s. nsf.govacs.org Applying this strategy to this compound could yield semicrystalline polymers, a stark contrast to the typically amorphous nature of poly(vinyl ether)s. nsf.gov These stereoregular polymers are expected to exhibit enhanced thermal and mechanical properties, making them analogous to polar polyolefins. nsf.gov The rigid biphenyl (B1667301) side chain could further influence the packing and self-assembly behavior of these novel architectures.

Table 2: Future Polymer Architectures from this compound
ArchitectureEnabling TechniquePotential Properties & Applications
Well-Defined HomopolymersLiving Cationic Polymerization spsj.or.jpacs.orgPredictable molecular weight, low dispersity, basis for advanced materials.
Diblock/Triblock CopolymersSequential Living Polymerization acs.orgresearchgate.netSelf-assembly into ordered nanostructures, use in nanocomposites and patterned films.
Isotactic PolymersCatalyst-Controlled Stereoselective Polymerization nsf.govacs.orgSemicrystalline nature, enhanced thermomechanical properties, potential as engineering plastics.
Graft & Star PolymersAdvanced Polymerization Techniques (e.g., RAFT, ATRP adaptations)Unique rheological properties, high-density functionalization.

Design and Development of Next-Generation Functional Materials

The polymer derived from this compound, poly(this compound), is a candidate for a variety of next-generation functional materials, largely due to the electronic and structural characteristics of the biphenyl group.

A major area of future investigation is in organic electronics. The biphenyl unit is a well-known chromophore and is structurally related to moieties used in hole-transporting layers (HTL) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. sigmaaldrich.com Research could focus on synthesizing and characterizing the electrical properties of poly(this compound) and its copolymers for use as processable HTL materials. sigmaaldrich.commdpi.com Furthermore, the incorporation of polarizable groups could lead to materials with high dielectric constants, which are in demand for flexible electronics, capacitors, and field-effect transistors. expresspolymlett.comresearchgate.net For instance, blending strategies with polymers like poly(methyl methacrylate) have been shown to increase the dielectric constant of similar poly(vinyl ether) systems. expresspolymlett.com

The polymer's rigid side chains also suggest potential applications in separation technologies. Directional freezing techniques could be used to create aligned micro- and nanoporous foams from cross-linked networks containing poly(this compound), suitable for use as specialized absorbents or membrane materials. nih.gov Additionally, polymers containing dipolar electronic systems, which could be introduced through copolymerization, are known to exhibit nonlinear optical (NLO) activity, opening possibilities for applications in optical signal processing and telecommunications. koreascience.kr

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimization processes. mdpi.com For a compound like this compound and its derivatives, AI/ML can be integrated at multiple stages.

One key application is in property prediction. ML models, often part of platforms like Polymer Genome, can predict a wide range of polymer properties—from thermal characteristics like glass transition temperature to electronic properties like dielectric constant—based solely on the chemical structure of the repeating unit. llnl.govgithub.ioresearchgate.net By training these models on datasets containing vinyl ethers, researchers could rapidly screen virtual libraries of copolymers containing this compound to identify candidates with desirable properties before committing to lab synthesis. llnl.gov Transfer learning approaches can further enhance prediction accuracy for multiple properties even with limited experimental data. arxiv.org

AI can also streamline synthesis planning. Retrosynthesis software leverages AI to propose viable synthetic pathways for target molecules, saving chemists significant time in designing reaction sequences. mdpi.comchemical.aiarxiv.org Such tools could analyze the this compound structure and suggest the most efficient and sustainable routes for its synthesis based on vast reaction databases. chemical.ai Moreover, ML algorithms can optimize reaction conditions by analyzing experimental data to predict how changes in temperature, catalyst, or solvent will affect yield and purity, thus accelerating the development of the sustainable synthesis methodologies discussed in section 8.1. nih.gov

Synergistic Approaches Combining Computational and Experimental Investigations

The complexity of the structure-property relationships in polymers derived from this compound necessitates a synergistic approach that tightly integrates computational modeling with experimental validation. This combination provides deeper insights than either method could alone.

Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and predicting molecular properties. For example, DFT studies have been used to understand the regioselectivity in palladium-catalyzed arylations of vinyl ethers, providing a rationale for why certain catalysts favor specific products. nih.govnih.govresearchgate.net Such computational insights can guide the design of more efficient and selective catalysts for the synthesis of this compound. Similarly, computational chemistry can be used to investigate the energetics of polymerization, helping to explain the stability of growing chain ends in living cationic polymerization and guiding the choice of initiators and reaction conditions. spsj.or.jp

This synergy extends to materials design. Computational modeling can predict the electronic structure (e.g., HOMO/LUMO levels) of the polymer, offering an initial assessment of its suitability for electronic applications. sigmaaldrich.com Molecular dynamics simulations can be employed to model the self-assembly of block copolymers, predicting the morphologies that would form under different conditions. These computational predictions provide clear targets for experimental work, which in turn generates data to refine and validate the computational models, creating a powerful feedback loop that accelerates the development of new functional materials based on this compound.

Q & A

Basic Research Questions

Q. What are reliable synthetic methodologies for 4-(Ethenyloxy)-1,1'-biphenyl, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-bromophenyl ethenyl ether and a boronic acid-functionalized biphenyl derivative. Key steps include:

  • Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system under inert atmosphere .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS to confirm absence of unreacted starting materials .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the ethenyloxy group (δ ~4.5–5.0 ppm for CH₂=CH-O protons; δ ~150–160 ppm for ether carbons). Compare with analogous compounds like 4-Vinylphenol .
  • FTIR : Detect C-O-C stretching (~1250 cm⁻¹) and vinyl C=C stretching (~1630 cm⁻¹) .
  • UV-Vis : Assess conjugation effects (λmax ~250–280 nm due to biphenyl π→π* transitions) .

Q. What are the key considerations for crystallizing this compound?

  • Methodological Answer :

  • Use slow evaporation in a mixed solvent system (e.g., dichloromethane/hexane) to promote single-crystal growth.
  • Validate crystal quality via powder X-ray diffraction (PXRD) to ensure phase homogeneity.
  • For structural refinement, employ SHELXL (via Olex2 interface) to resolve disorder in the ethenyloxy group .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical data for this compound?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compare bond lengths/angles with X-ray crystallographic data .
  • Analyze electronic transitions using TD-DFT to correlate UV-Vis absorption bands with molecular orbitals.
  • Address discrepancies (e.g., torsional angles in biphenyl moieties) by evaluating solvent effects in simulations .

Q. What strategies mitigate challenges in characterizing reaction intermediates during synthesis?

  • Methodological Answer :

  • Use HPLC-MS with electrospray ionization (ESI) to track intermediates in real-time. Optimize mobile phase composition (e.g., 0.1% formic acid in acetonitrile) to enhance peak resolution .
  • Employ in-situ FTIR to monitor coupling reactions, focusing on the disappearance of boronic acid B-O stretches (~1350 cm⁻¹) .

Q. How do steric and electronic effects influence the reactivity of the ethenyloxy group in cross-coupling reactions?

  • Methodological Answer :

  • Conduct Hammett studies by substituting the biphenyl ring with electron-withdrawing/donating groups to assess reaction rates.
  • Use X-ray crystallography to correlate substituent effects with torsional strain in the biphenyl backbone.
  • Compare results with analogous compounds like 4'-(2,4-Difluorophenoxy)acetophenone to isolate electronic contributions .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding the conformation of this compound?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers in the biphenyl moiety (e.g., coalescence temperature analysis).
  • DFT-MD Simulations : Run molecular dynamics simulations to model conformational flexibility and compare with crystallographic data .
  • Validate using NOESY to identify through-space interactions between ethenyloxy and biphenyl protons .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Follow ECHA guidelines : Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact due to potential irritancy (analogous to biphenyl derivatives) .
  • Store under inert gas (argon) to prevent oxidation of the ethenyloxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.